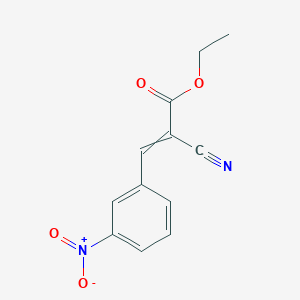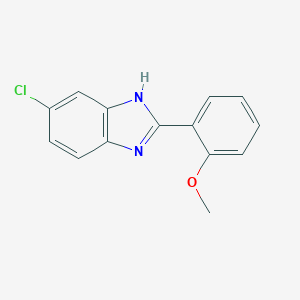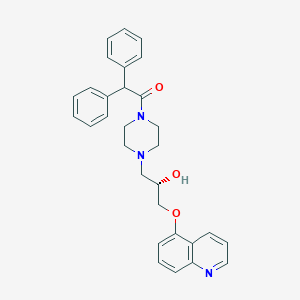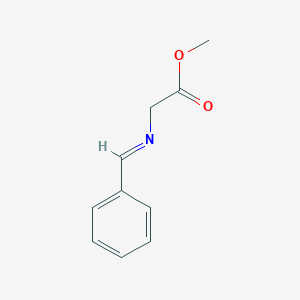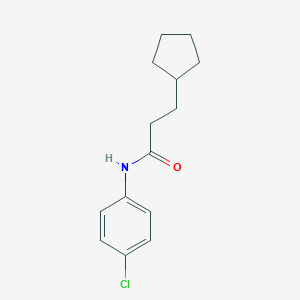
N-(4-chlorophenyl)-3-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-cyclopentylpropanamide, also known as CPP-109, is a synthetic compound that has been extensively researched in the field of neuroscience. This compound has shown promising results in the treatment of addiction and other neurological disorders. In
Mécanisme D'action
N-(4-chlorophenyl)-3-cyclopentylpropanamide is a potent inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to changes in behavior and neural plasticity. The inhibition of HDACs by N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to lead to increased levels of histone acetylation, which is associated with changes in gene expression. This mechanism of action is detailed in the research conducted by Renthal et al. (2007).
Effets Biochimiques Et Physiologiques
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and drug self-administration. It has also been shown to decrease anxiety-like behavior and improve cognitive function. These effects are detailed in the research conducted by Romieu et al. (2008) and Malvaez et al. (2010).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorophenyl)-3-cyclopentylpropanamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. However, one limitation of using this compound is its limited solubility in water, which can make dosing difficult.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-3-cyclopentylpropanamide. One direction is to explore its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-3-cyclopentylpropanamide to better understand its potential use in clinical settings.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-cyclopentylpropanamide is a promising compound for the treatment of addiction and other neurological disorders. Its specificity for HDAC inhibition allows researchers to study the effects of HDAC inhibition on behavior and neural plasticity without the confounding effects of other compounds. Further research is needed to explore its potential use in the treatment of other neurological disorders and to investigate the long-term effects of HDAC inhibition on behavior and neural plasticity.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-3-cyclopentylpropanamide involves the reaction between 4-chlorobenzoyl chloride and cyclopentylmagnesium bromide, followed by a reaction with isobutylamine. This process is detailed in the research conducted by Carroll et al. (2006).
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-cyclopentylpropanamide has been extensively researched for its potential use in the treatment of addiction, specifically cocaine and opioid addiction. It has also shown potential in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
Numéro CAS |
142810-52-4 |
|---|---|
Nom du produit |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-cyclopentylpropanamide |
InChI |
InChI=1S/C14H18ClNO/c15-12-6-8-13(9-7-12)16-14(17)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H,16,17) |
Clé InChI |
ZAXMBJWSNOQZMH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



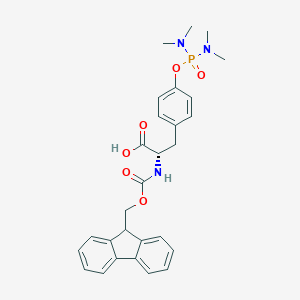
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)
